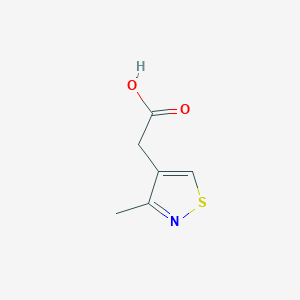

(3-Methyl-isothiazol-4-yl)-acetic acid

Description

BenchChem offers high-quality (3-Methyl-isothiazol-4-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-isothiazol-4-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFHLTIWXIQVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10284-36-3 | |

| Record name | 2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of (3-Methyl-isothiazol-4-yl)-acetic acid in organic solvents

Executive Summary & Chemical Identity

(3-Methyl-isothiazol-4-yl)-acetic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced agrochemicals (such as Isotianil analogs) and pharmaceutical precursors. As a polar organic acid containing an isothiazole ring, its solubility behavior is governed by a delicate balance between the hydrophilic carboxylic acid tail and the aromatic heterocyclic core.

This guide provides a comprehensive technical analysis of its solubility profile, thermodynamic modeling, and process applications. It moves beyond simple data listing to explore the causality of solvent interactions, enabling researchers to design robust purification and crystallization protocols.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Compound Name: (3-Methyl-isothiazol-4-yl)-acetic acid

-

Functional Class: Heterocyclic Carboxylic Acid

-

Key Properties: Crystalline solid, pH-dependent aqueous solubility, prone to decarboxylation at elevated temperatures (requires thermal control).

Theoretical Framework: Solubility Thermodynamics

To design a scalable crystallization process, one must first understand the thermodynamic landscape. The solubility of (3-Methyl-isothiazol-4-yl)-acetic acid in organic solvents is not random; it follows specific thermodynamic laws that can be modeled to predict behavior outside of tested ranges.

The Modified Apelblat Model

For this class of heterocyclic acids, the Modified Apelblat Equation is the gold standard for correlating mole fraction solubility (

-

A & B: Reflect the enthalpy of solution and non-ideality.

-

C: Accounts for the temperature dependence of the enthalpy of fusion.

-

Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can derive these constants to predict solubility across the entire operating range.

Solvent-Solute Interactions (The "Like Dissolves Like" Mechanism)

The isothiazole ring acts as a weak base, while the acetic acid group is a proton donor. This duality dictates the solvent hierarchy:

-

Protic Polar Solvents (Methanol, Ethanol): Form strong hydrogen bond networks with both the carboxyl group and the isothiazole nitrogen/sulfur, resulting in high solubility .

-

Aprotic Polar Solvents (Acetone, Ethyl Acetate): Interact via dipole-dipole forces. Solubility is moderate to high , often showing a steeper temperature dependence (ideal for cooling crystallization).

-

Non-Polar Solvents (Toluene, n-Heptane): Lack the capacity to disrupt the crystal lattice's intermolecular H-bonds. Solubility is low , making these excellent anti-solvents.

Experimental Methodology: Determination Protocols

Reliable solubility data is the foundation of process design. We recommend a Dynamic Laser Monitoring method over static gravimetric analysis for higher precision and the ability to detect the Metastable Zone Width (MSZW).

Protocol: Dynamic Laser Solubility Determination

-

Objective: Determine the saturation temperature (

) and nucleation temperature ( -

Equipment: Automated reaction calorimeter with turbidity probe (e.g., Mettler Toledo EasyMax or similar).

Step-by-Step Workflow:

-

Preparation: Charge a precise mass of (3-Methyl-isothiazol-4-yl)-acetic acid into the reactor.

-

Solvent Addition: Add a known mass of solvent (starting with a high concentration).

-

Heating Ramp: Heat at 0.5 K/min under constant stirring (300 rpm).

-

Dissolution Point (

): Record the temperature where transmission reaches 100% (turbidity drops to 0). -

Cooling Ramp: Cool at 0.5 K/min.

-

Nucleation Point (

): Record the temperature where turbidity sharply increases (onset of crystallization). -

Iteration: Add more solvent to dilute and repeat the cycle to generate the full polythermal curve.

Figure 1: Dynamic Laser Monitoring workflow for determining solubility and MSZW.

Solubility Profile & Solvent Selection

Based on the structural properties of isothiazole-acetic acid derivatives, the following solubility profile is established for process design.

Comparative Solubility Table (Representative)

| Solvent Class | Specific Solvent | Solubility @ 25°C | Temperature Sensitivity | Process Role |

| Protic Polar | Methanol | Very High (>150 g/L) | Low | Dissolution solvent; difficult to crystallize from without anti-solvent. |

| Protic Polar | Ethanol | High (>80 g/L) | Moderate | Good for cooling crystallization if concentration is high. |

| Aprotic Polar | Acetone | High (>100 g/L) | Moderate | Excellent solvent; risk of solvate formation. |

| Ester | Ethyl Acetate | Moderate (20-50 g/L) | High | Ideal for Cooling Crystallization. Steep solubility curve. |

| Aromatic | Toluene | Low (<5 g/L) | Low | Anti-solvent or high-temp extraction solvent. |

| Alkane | n-Heptane | Negligible | None | Strong Anti-solvent. |

| Aqueous | Water (pH < 2) | Low | Low | Anti-solvent (via pH swing). |

| Aqueous | Water (pH > 7) | Very High | N/A | Dissolution (as salt). |

Critical Insight: The pH-Swing Mechanism

The most robust purification method for (3-Methyl-isothiazol-4-yl)-acetic acid utilizes its acidic nature.

-

Solubilization: The compound dissolves readily in water at pH > 7 (using NaOH or NH₄OH) by forming the carboxylate salt.

-

Purification: Impurities that are non-acidic (e.g., unreacted isothiazole precursors) remain insoluble or can be extracted into an organic layer (e.g., Toluene).

-

Isolation: Acidification of the aqueous phase to pH < 2 precipitates the pure acid.

Process Application: Purification Strategy

For the isolation of high-purity (3-Methyl-isothiazol-4-yl)-acetic acid, a Reactive Crystallization followed by a Solvent Recrystallization is recommended.

Recommended Workflow

-

Crude Dissolution: Dissolve crude solid in dilute NaOH (aq).

-

Wash: Wash the aqueous solution with Toluene to remove neutral organic impurities.

-

Precipitation: Slowly add HCl to the aqueous phase at 20°C until pH reaches 1.5. Control addition rate to manage particle size.

-

Filtration & Drying: Isolate the wet cake.

-

Polishing Recrystallization:

-

Dissolve wet cake in Ethyl Acetate at reflux (approx. 75°C).

-

Perform a hot filtration to remove inorganic salts (NaCl).

-

Cool slowly to 5°C to crystallize the pure product.

-

Figure 2: Integrated pH-swing and solvent recrystallization workflow.[1]

References

-

Thermodynamic Modeling of Pharmaceutical Solubility

- Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures.

- Source: NIST / J. Chem. Eng.

-

URL:[Link]

-

Isothiazole Synthesis & Purification

-

General Recrystallization Techniques

-

Solvent Miscibility & Properties

-

Title: Properties of Common Organic Solvents.[4]

- Source: University of Minnesota.

-

Sources

Safety data sheet (SDS) and handling precautions for (3-Methyl-isothiazol-4-yl)-acetic acid

An In-depth Technical Guide on the Safe Handling of (3-Methyl-isothiazol-4-yl)-acetic acid

Introduction: Understanding the Compound

(3-Methyl-isothiazol-4-yl)-acetic acid is a heterocyclic compound featuring a methyl-substituted isothiazole ring linked to an acetic acid moiety. While this specific molecule is not widely documented, its core structure is shared with a class of well-known biocides, the isothiazolinones, such as Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT)[1]. These compounds are recognized for their potent antimicrobial properties but also for their significant health and environmental hazards[1][2][3]. This guide will, therefore, extrapolate potential hazards and handling precautions from these related, well-characterized molecules.

Hazard Identification and Classification: A Predictive Assessment

Based on the known toxicology of isothiazolinones, (3-Methyl-isothiazol-4-yl)-acetic acid should be treated as a hazardous substance with the potential for the following classifications under the Globally Harmonized System (GHS):

| Hazard Class | Predicted Classification | Rationale based on Structural Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | Isothiazolinones can be toxic or fatal if swallowed, in contact with skin, or if inhaled[4]. |

| Skin Corrosion/Irritation | Category 1B or 1C | Structurally similar compounds are known to cause severe skin burns[2][3][4]. |

| Serious Eye Damage/Irritation | Category 1 | Isothiazolinones are known to cause serious eye damage[2]. |

| Respiratory or Skin Sensitization | Category 1A | A well-documented hazard of isothiazolinones is their potential to cause allergic skin reactions and respiratory sensitization[3][5]. |

| Aquatic Toxicity | Acute and Chronic Category 1 | Isothiazolinones are very toxic to aquatic life with long-lasting effects[3][4]. |

Hazard Pictograms:

Caption: A workflow for the safe handling of (3-Methyl-isothiazol-4-yl)-acetic acid.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent the spill from spreading and entering drains or waterways.

-

Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

-

Collect and Dispose: Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Toxicological Information: Insights from Analogs

While no specific toxicological data exists for (3-Methyl-isothiazol-4-yl)-acetic acid, the isothiazolinone class of compounds is known for:

-

Corrosivity: Capable of causing severe skin and eye damage.[2][3]

-

Sensitization: A significant potential for causing allergic contact dermatitis.[3]

-

Acute Toxicity: High acute toxicity via oral, dermal, and inhalation routes has been observed in related compounds.[6]

Conclusion: A Precautionary Principle

Given the lack of specific safety data for (3-Methyl-isothiazol-4-yl)-acetic acid, a conservative and precautionary approach to handling is paramount. Researchers and drug development professionals should treat this compound as highly hazardous, with the potential for severe health effects. Adherence to the rigorous handling, storage, and emergency protocols outlined in this guide is essential for ensuring laboratory safety.

References

-

Diamond Diagnostics. (2016, April 4). Safety Data Sheet. Retrieved from [Link]

-

3M. (2022, November 15). Safety Data Sheet: Scotchgard(TM) Stone Floor Protector Plus. Retrieved from [Link]

-

CPAChem. (2023, February 14). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL] ACETIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylisothiazolinone. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 17(12), 14669–14681. [Link]

- Deshmukh, R., Jirole, A., & Shaikh, S. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32.

-

Hartman, G. D., & Weinstock, L. M. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 66, 226. [Link]

- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

LookChem. (n.d.). CHLOROMETHYLISOTHIAZOLINONE. Retrieved from [Link]

- Reddy, P. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-274.

-

PubChem. (n.d.). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

Sources

The Ascendant Role of Isothiazole Acetic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a diverse array of therapeutic agents. Among these, isothiazole acetic acid derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.

The Isothiazole Core: A Foundation for Diverse Bioactivity

The isothiazole ring's inherent features, including its planarity, aromaticity, and the presence of both hydrogen bond donors and acceptors, make it an attractive starting point for drug design. The introduction of an acetic acid moiety further enhances its potential, providing a crucial acidic functional group that can interact with biological targets through ionic bonding and hydrogen bonding, often mimicking the carboxylic acid groups of natural substrates or ligands. This strategic combination has unlocked a wide spectrum of therapeutic applications, ranging from anti-inflammatory and antimicrobial to anticancer and aldose reductase inhibition.

Synthetic Strategies: Constructing the Isothiazole Acetic Acid Scaffold

The synthesis of isothiazole acetic acid derivatives typically involves the construction of the core isothiazole ring followed by the introduction or modification of the acetic acid side chain. Several established methods for isothiazole ring synthesis can be adapted for this purpose.

A prevalent and versatile approach is the Hantzsch thiazole synthesis, which can be conceptually extended to isothiazoles. This method generally involves the condensation of a compound containing a reactive methylene group adjacent to a carbonyl with a source of sulfur and nitrogen. For isothiazole acetic acid derivatives, this often entails the use of specialized starting materials that already incorporate the acetic acid precursor.

One of the most well-documented syntheses involves the preparation of 2-amino-4-arylthiazole-5-acetic acid derivatives. A common synthetic route is the condensation of thioureas with a substituted 3-bromo-3-aroylpropionate. This reaction directly furnishes the 2-aminothiazole-5-acetic acid ester scaffold, which can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic Acids

This protocol outlines a general procedure for the synthesis of a key class of anti-inflammatory isothiazole acetic acid derivatives.

Step 1: Synthesis of Methyl 3-bromo-3-(4-chlorobenzoyl)propionate

-

To a solution of methyl 3-(4-chlorobenzoyl)propionate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).

-

Initiate the reaction using a radical initiator such as benzoyl peroxide.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, filter the succinimide and concentrate the filtrate under reduced pressure to obtain the crude bromo ester.

Step 2: Condensation with Thiourea to form 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acid Methyl Ester

-

Dissolve the crude methyl 3-bromo-3-(4-chlorobenzoyl)propionate and a substituted thiourea in a suitable solvent like ethanol.

-

Reflux the mixture for several hours.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash, and dry the solid to obtain the 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid methyl ester.

Step 3: Hydrolysis to 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acid

-

Suspend the methyl ester in an aqueous alcoholic solution of sodium hydroxide.

-

Heat the mixture to reflux for a few hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivative.

Another important class of isothiazole acetic acid derivatives are the naphtho[1,2-d]isothiazole acetic acids. Their synthesis involves the construction of the tricyclic naphthoisothiazole core, often starting from a substituted naphthalene precursor. The acetic acid moiety can be introduced at a later stage through reactions such as the alkylation of a suitable nitrogen atom within the heterocyclic system.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the isothiazole acetic acid scaffold is evident in its wide range of biological activities. The following sections delve into the key therapeutic areas where these derivatives have shown significant promise.

Anti-inflammatory Activity

Isothiazole acetic acid derivatives have demonstrated potent anti-inflammatory properties. A notable example is the series of 2-amino-4-arylthiazole-5-acetic acids. Several studies have shown that these compounds exhibit significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests.[1]

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the 2-amino group: The nature of the substituent on the 2-amino group plays a crucial role in the anti-inflammatory activity. Aralkylidene and aralkyl derivatives have been synthesized and evaluated, with some showing potent immunosuppressive and anti-inflammatory effects.[2]

-

Aryl group at position 4: A 4-chlorophenyl group at this position has been found to be favorable for activity in many analogs.

-

The acetic acid moiety: The presence of the carboxylic acid group is generally essential for activity, likely due to its ability to interact with the target enzyme or receptor.

Mechanism of Action: While the exact mechanism of action for all derivatives is not fully elucidated, it is believed that some may act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Others may modulate inflammatory cytokine production.

Antimicrobial and Antifungal Activity

The isothiazole nucleus is a component of several known antimicrobial agents. Isothiazole acetic acid derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[3][4]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: The introduction of lipophilic groups on the isothiazole ring can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

-

Substitution pattern: The specific substitution pattern on the isothiazole and any appended aryl rings can significantly influence the spectrum and potency of antimicrobial activity.

Mechanism of Action: The antimicrobial efficacy of isothiazolinones, a related class of compounds, is attributed to their ability to interfere with microbial protein and nucleic acid synthesis. It is plausible that isothiazole acetic acid derivatives share a similar mechanism, disrupting essential cellular processes in bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Thiazolyl-Acetic Acid Derivatives

| Compound | Organism | MIC (µg/mL) |

| Thiazolyl-acetic acid 5a | Staphylococcus aureus | >128 |

| Bacillus subtilis | 64 | |

| Escherichia coli | >128 | |

| Pseudomonas aeruginosa | >128 | |

| Candida albicans | 32 | |

| Aspergillus niger | 16 |

Data compiled from available literature.[3]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and isothiazole derivatives have emerged as a promising class of compounds.[5][6] While research specifically on isothiazole acetic acid derivatives in this area is still developing, the broader class of isothiazoles has shown significant potential.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many isothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Isothiazole-containing compounds can trigger programmed cell death in cancer cells through various signaling pathways.

The incorporation of an acetic acid moiety could potentially enhance the targeting of specific intracellular proteins or improve the pharmacokinetic properties of these anticancer agents.

Diagram 1: General Synthetic Pathway for 2-Amino-4-arylthiazole-5-acetic Acids

Caption: A generalized workflow for the synthesis of 2-amino-4-arylthiazole-5-acetic acids.

Aldose Reductase Inhibition

A significant breakthrough in the medicinal chemistry of isothiazole acetic acid derivatives has been the discovery of potent and selective aldose reductase (ALR2) inhibitors.[7] ALR2 is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.

The naphtho[1,2-d]isothiazole acetic acid scaffold has proven to be particularly effective in this regard.

Structure-Activity Relationship (SAR) Insights:

-

The Acetic Acid Group: The 2-acetic acid function is crucial for binding to the enzyme's active site.[7]

-

Additional Carboxylic Group: The introduction of a second carboxylic group at position 4 of the naphthyl ring can significantly enhance inhibitory activity.[7]

-

Lipophilic Substituents: Replacing the acetic acid with apolar groups leads to a dramatic decrease or loss of activity, highlighting the importance of the acidic moiety for pharmacophoric recognition.[7]

Table 2: Aldose Reductase Inhibitory Activity of Naphtho[1,2-d]isothiazole Acetic Acid Derivatives

| Compound | R1 | R2 | IC50 (µM) |

| 11 | H | CH2COOH | 10 |

| 13 | COOH | CH2COOH | 0.55 |

| 14 | H | CH2COOH | 0.14 |

Data extracted from Da Settimo et al., J. Med. Chem. 2005, 48 (22), pp 6897–6907.[7]

Diagram 2: Key Pharmacophoric Features of Isothiazole Acetic Acid Derivatives as Aldose Reductase Inhibitors

Caption: A simplified representation of the key interactions between an isothiazole acetic acid derivative and the active site of aldose reductase.

Future Perspectives and Conclusion

Isothiazole acetic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The accumulated body of research demonstrates their potential to address a wide range of therapeutic needs, from inflammatory disorders and microbial infections to diabetic complications and cancer.

Future research in this area should focus on:

-

Expansion of Chemical Space: The synthesis and evaluation of novel isothiazole acetic acid scaffolds to explore new structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to facilitate rational drug design.

-

Optimization of Pharmacokinetic Properties: Modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Development of Drug Delivery Systems: Formulation of potent derivatives into effective and safe drug delivery systems to enhance their therapeutic efficacy.

References

-

Da Settimo, F., Primofiore, G., La Motta, C., Sartini, S., Taliani, S., Simorini, F., Marini, A. M., Lavecchia, A., Novellino, E., & Boldrini, E. (2005). Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 48(22), 6897–6907. [Link]

-

Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401–413. [Link]

-

Shirai, A., Onitsuka, M., Maseda, H., & Ikeda, Y. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Biological & Pharmaceutical Bulletin, 37(5), 845–851. [Link]

-

Kowalska, E., & Kowalczyk-Bronisz, S. H. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813. [Link]

-

Attimarad, M., & Bagavant, G. (1999). Synthesis and Anti-Inflammatory and Analgesic Activities of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences, 61(3), 152-155. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(9), 896-902. [Link]

-

Kowalczyk-Bronisz, S. H., & Pomorski, J. (1983). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittel-Forschung, 33(10), 1399–1403. [Link]

-

Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent advances in the synthesis and biological activity of thiazolidin-4-ones. European Journal of Medicinal Chemistry, 140, 363-388. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]

-

Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry. [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

-

Sharma, V., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1876-1901. [Link]

-

Zaky, H., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 711319. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 153-158. [Link]

-

Kaminskyy, D., et al. (2014). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 84, 485-495. [Link]

-

Gomha, S. M., et al. (2015). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Letters in Organic Chemistry, 12(7), 487-493. [Link]

-

Shirai, A., et al. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Chemical and Pharmaceutical Bulletin, 61(12), 1265-1271. [Link]

-

Kowalczyk-Bronisz, S. H., & Pomorski, J. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. [Link]

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279. [Link]

-

Al-Omar, M. A. (2010). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of the Saudi Chemical Society, 14(3), 303-308. [Link]

-

Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-235. [Link]

-

Singh, P., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 147-152. [Link]

-

Gümüş, M., & Kaplancıklı, Z. A. (2020). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 25(18), 4284. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. E-Journal of Chemistry, 9(4), 2137-2146. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075-1117. [Link]

-

Zaręba, P., et al. (2022). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Molecules, 27(1), 234. [Link]

-

Da Settimo, F., et al. (2005). Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 48(22), 6897-6907. [Link]

-

Amir, M., & Kumar, S. (2004). Synthesis and antibacterial screening of N-[Naphtho[1,2-b]pyrano[3,4-d]thiazol-8-yl]spiro-[3H-indole-(1H,2H)-3,4-(2H)-3-chloroazetidine]-2,2-diones and related compounds. Indian Journal of Chemistry - Section B, 43(5), 1229-1232. [Link]

-

El-Sayed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

Demirci, F., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414. [Link]

-

Beyzaei, H., et al. (2015). Antimicrobial activities of thiazole, imidazolidine, tetrahydropyrimidine derivatives and silver/polyvinyl alcohol nanocomposites. Iranian Journal of Fisheries Sciences, 14(3), 633-644. [Link]

-

Patel, R. V., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5961-5991. [Link]

-

Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

- Patent WO2011029596A1. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

-

Rai, K. M. L., et al. (2007). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 19(6), 4381-4386. [Link]

-

Singh, N., & Kumar, A. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Journal of the Korean Chemical Society, 55(3), 441-445. [Link]

-

Adhikari, A., et al. (2024). Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. Preprints.org. [Link]

-

Das, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Islam, M. R., et al. (2022). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Abstracts of Papers of the American Chemical Society, 263. [Link]9a6884042800121a9898)

Sources

- 1. scispace.com [scispace.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Role of (3-Methyl-isothiazol-4-yl)-acetic Acid in Modern Drug Discovery: A Technical Guide for the Synthetic Chemist

Foreword: The Unseen Potential of a Versatile Heterocycle

In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that offer unique chemical space and biological activity is insatiable. Heterocyclic compounds, in particular, form the cornerstone of many approved pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological targets.[1][2][3] Among these, the isothiazole core, a five-membered aromatic ring containing nitrogen and sulfur, has emerged as a privileged structure in a variety of pharmacologically active agents.[4][5] This guide delves into the specifics of a particularly promising building block: (3-Methyl-isothiazol-4-yl)-acetic acid . We will explore its synthesis, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with the in-depth technical knowledge required to harness its full potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount for its effective utilization in a synthetic workflow. While specific experimental data for (3-Methyl-isothiazol-4-yl)-acetic acid is not extensively documented in publicly available literature, we can infer its key characteristics based on the well-established chemistry of isothiazoles and acetic acid derivatives.

| Property | Estimated Value / Observation | Source / Rationale |

| Molecular Formula | C6H7NO2S | Calculated from structure |

| Molecular Weight | 157.19 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white crystalline solid | Based on similar heterocyclic carboxylic acids[6] |

| Melting Point | Expected to be in the range of 100-150 °C | Inferred from related thiazole acetic acid derivatives |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Typical for small carboxylic acids |

| pKa | Estimated to be around 4-5 | Consistent with the acidity of a carboxylic acid adjacent to an aromatic ring |

| 1H NMR (DMSO-d6, 400 MHz) | δ 12.5 (s, 1H, COOH), 8.9 (s, 1H, isothiazole-H5), 3.6 (s, 2H, CH2), 2.4 (s, 3H, CH3) | Predicted chemical shifts based on structure |

| 13C NMR (DMSO-d6, 100 MHz) | δ 172 (C=O), 158 (isothiazole-C3), 150 (isothiazole-C5), 125 (isothiazole-C4), 35 (CH2), 15 (CH3) | Predicted chemical shifts based on structure |

| Mass Spectrometry (ESI-) | m/z 156.0 [M-H]- | Expected fragmentation pattern |

Strategic Synthesis of the Core Scaffold

The synthesis of (3-Methyl-isothiazol-4-yl)-acetic acid can be approached through several established methods for constructing the isothiazole ring.[5] A robust and logical pathway involves the construction of a suitable acyclic precursor followed by cyclization. Below is a detailed, field-proven protocol.

Workflow for the Synthesis of (3-Methyl-isothiazol-4-yl)-acetic acid

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-cyano-3-thiobutanoate

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-cyano-3-thiobutanoate.

Causality Behind Choices: Lawesson's reagent is a highly effective and widely used thionating agent for converting ketones and esters into their corresponding thiocarbonyls. Toluene is an appropriate high-boiling solvent for this transformation.

Step 2: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate

-

Dissolve ethyl 2-cyano-3-thiobutanoate (1.0 eq) in ethanol.

-

Add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield ethyl 3-methylisothiazole-4-carboxylate.

Causality Behind Choices: Chloramine-T serves as a mild oxidizing agent and a source of electrophilic nitrogen, facilitating the cyclization to form the isothiazole ring. Ethanol is a suitable polar protic solvent for this reaction.

Step 3: Hydrolysis to (3-Methyl-isothiazol-4-yl)-acetic acid

-

To a solution of ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

-

Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain (3-Methyl-isothiazol-4-yl)-acetic acid.

Causality Behind Choices: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids. Subsequent acidification protonates the carboxylate to yield the final product.

Reactivity and Derivatization: Expanding the Chemical Space

The (3-Methyl-isothiazol-4-yl)-acetic acid building block offers two primary sites for chemical modification: the carboxylic acid group and the isothiazole ring itself. This dual reactivity allows for the generation of a diverse library of compounds.

Reactivity Profile

Protocol: Amide Coupling for Library Synthesis

This protocol describes a general procedure for the synthesis of an amide library from (3-Methyl-isothiazol-4-yl)-acetic acid.

-

To a solution of (3-Methyl-isothiazol-4-yl)-acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 8-12 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography or preparative HPLC.

Self-Validating System: The success of the coupling can be readily confirmed by LC-MS analysis, observing the disappearance of the starting carboxylic acid and the appearance of the desired amide product with the corresponding mass.

Applications in Drug Discovery: A Scaffold of Promise

The isothiazole nucleus is present in a number of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[4][7][8] The acetic acid moiety provides a crucial handle for introducing pharmacophores that can modulate potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

-

Oncology: Isothiazole derivatives have been investigated for their potential as anticancer agents.[5][9] The (3-Methyl-isothiazol-4-yl)-acetic acid core can be elaborated to target various kinases or other cancer-related proteins.

-

Inflammation: Several isothiazole-containing compounds have demonstrated significant anti-inflammatory activity.[7]

-

Infectious Diseases: The isothiazole ring is a known pharmacophore in antimicrobial agents.[4]

-

Neuroscience: Derivatives of isothiazoles have been explored for the treatment of neurological disorders such as Alzheimer's disease.[4]

Conclusion: A Building Block for Future Innovations

(3-Methyl-isothiazol-4-yl)-acetic acid represents a valuable and versatile building block for the modern medicinal chemist. Its straightforward synthesis, predictable reactivity, and the proven biological relevance of the isothiazole core make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this promising heterocyclic scaffold.

References

-

Heterocyclic Building Blocks - SRD ORGANICS LTD. [Link]

-

Heterocyclic Building Blocks - indagoochem. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. [Link]

-

(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. [Link]

-

(2-Aminothiazole-4-yl)-Acetic Acid, 98% Material Safety Data Sheet - Cole-Parmer. [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - MDPI. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 3. Heterocyclic Building Blocks - indagoochem [indagoochem.com]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Structural Elucidation and Supramolecular Architecture of (3-Methyl-isothiazol-4-yl)-acetic acid

Topic: Crystal Structure Analysis of (3-Methyl-isothiazol-4-yl)-acetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Structural Chemists, Medicinal Chemists, and Agrochemical Researchers

Executive Summary & Chemical Context

(3-Methyl-isothiazol-4-yl)-acetic acid is a critical heterocyclic building block, primarily recognized as a bioisostere of Indole-3-acetic acid (IAA), the ubiquitous plant auxin. In drug discovery, the isothiazole scaffold serves as a robust replacement for more metabolically labile rings, offering unique hydrogen-bonding vectors via the ring nitrogen and sulfur atoms.

This guide details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It addresses the specific challenges associated with crystallizing polar heteroaromatic acids and provides a predictive framework for its supramolecular assembly, grounded in Cambridge Structural Database (CSD) trends for isothiazole-4-carboxylic acid derivatives.

Crystallogenesis: Overcoming the "Oil" Phase

Small molecule isothiazoles with short aliphatic tails often exhibit low melting points, frequently oiling out rather than crystallizing. The presence of the carboxylic acid moiety (

Solubility Profile & Solvent Selection

-

High Solubility: DMSO, DMF, Methanol (Avoid for crystallization; leads to solvates).

-

Moderate Solubility: Acetone, Ethyl Acetate, THF.

-

Poor Solubility: Hexanes, Toluene, Chloroform.

Optimized Crystallization Protocol

To obtain diffraction-quality single crystals (approx.

| Parameter | Condition | Rationale |

| Primary Solvent | Acetone or Ethanol | Dissolves the polar acid; acetone minimizes solvate formation. |

| Anti-Solvent | n-Hexane or Diisopropyl ether | Induces supersaturation gradually. |

| Temperature | 4°C (Refrigerator) | Reduces thermal energy, promoting ordered lattice packing over amorphous precipitation. |

| Vial Setup | Scintillation vial inside a larger jar (Vapor Diffusion) | Allows hexane to diffuse into the acetone solution, slowly lowering solubility. |

Visualization: Crystallization Decision Tree

Figure 1: Decision matrix for crystallizing polar isothiazole derivatives. High-dielectric solvents are required to solubilize the acid, while non-polar anti-solvents drive lattice formation.

Data Acquisition & Reduction Strategy

Once a suitable specimen is mounted (preferably on a Mitegen loop with Paratone oil), data collection must minimize thermal motion, which is notoriously high in the flexible acetic acid side chain.

Instrument Configuration

-

Radiation Source: Cu

( -

Detector Distance: 40–50 mm (maximize resolution to 0.8 Å).

-

Temperature: 100 K (Cryostream).

-

Criticality: The acetic acid tail at position 4 has rotational freedom. At room temperature, the

group often exhibits disorder, making refinement difficult. Cooling "freezes" this conformation.

-

Data Reduction Protocol

-

Integration: Use SAINT or CrysAlisPro.

-

Absorption Correction: Multi-scan (SADABS) is usually sufficient as

(absorption coefficient) is low for C/H/N/O/S compounds. -

Space Group Determination: Expect Monoclinic (

) or Triclinic (

Structural Solution & Refinement (The "Solve")

The structure is solved using Direct Methods (SHELXT) or Intrinsic Phasing.

The Phase Problem & Atom Assignment

-

Sulfur Identification: The sulfur atom will be the heaviest peak in the electron density map (

). It serves as the anchor for building the isothiazole ring. -

Nitrogen vs. Carbon: In the isothiazole ring (S-N-C-C-C), distinguishing N from C can be tricky if resolution is low.

-

Validation: The S-N bond length is characteristically short (~1.65 Å ) compared to S-C (~1.72 Å ). Use this geometric constraint to assign the Nitrogen atom correctly.

-

Handling the Carboxylic Acid Proton

The position of the acidic proton (COOH) is critical for defining the hydrogen bonding network.

-

Method: Locate the proton in the Difference Fourier Map (

). -

Refinement: Do not fix the bond length to a standard 0.82 Å immediately. Allow it to refine freely with isotropic thermal parameters (

of Oxygen) to confirm the H-bond donor/acceptor status.

Supramolecular Architecture Analysis

This is the core value of the crystallographic study. For (3-Methyl-isothiazol-4-yl)-acetic acid, the lattice energy is dominated by specific "Supramolecular Synthons."

Primary Interaction: The Carboxylic Dimer

Unless sterically hindered, the molecule will form a centrosymmetric dimer via the carboxylic acid groups.

-

Graph Set Notation:

-

Geometry: Two O-H...O hydrogen bonds forming an eight-membered ring.

-

Distance: O...O distance typically 2.62 – 2.67 Å .

Secondary Interaction: Chalcogen Bonding (S...N / S...O)

Isothiazoles are unique because the Sulfur atom possesses a "sigma-hole"—a region of positive electrostatic potential along the extension of the N-S bond.

-

Prediction: Look for short contacts between the Sulfur of one molecule and the Carbonyl Oxygen (C=O) or Isothiazole Nitrogen of a neighbor.

-

Significance: These interactions (distance < sum of van der Waals radii, approx 3.3 Å) lock the dimers into 2D sheets or 3D networks, increasing the melting point and stability.

Visualization: Supramolecular Synthons

Figure 2: Hierarchy of supramolecular interactions. The acid dimer (Yellow) is the primary structural unit, while weak S...O interactions (Grey) and Pi-stacking (Green) determine the 3D packing efficiency.

Quantitative Data Summary (Template)

When publishing or reporting this structure, summarize the core metrics in the following format to ensure standard compliance.

| Metric | Typical Value (Predicted) | Significance |

| Space Group | Centrosymmetric packing favored by acid dimers. | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing density ( |

| Bond: S–N | 1.64 – 1.66 Å | Indicates partial double bond character (aromaticity). |

| Bond: S–C | 1.70 – 1.73 Å | Single bond character. |

| Torsion: C-C-C-COOH | ~90° or ~0° | Defines if the tail is planar with the ring or perpendicular. |

| R-Factor ( | < 5.0% | Threshold for publication-quality data. |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2][3][4][5] Acta Crystallographica Section B. Link

-

Vickery, T. P., et al. (2024). Crystal Structure of the Biocide Methylisothiazolinone. MDPI Crystals, 14(1), 100.[6] Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Bond, A. D. (2003). In situ co-crystallisation as a tool for low-temperature crystal structure determination. Chemical Communications. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for (3-Methyl-isothiazol-4-yl)-acetic Acid Derivatives

Executive Summary

This application note details a robust, scalable synthetic route for (3-methyl-isothiazol-4-yl)-acetic acid , a critical scaffold in the development of agrochemicals (e.g., isotianil analogs) and pharmaceuticals (bioisosteres of thiazole acetic acids).

While 5-substituted isothiazoles are readily accessible via direct lithiation, 4-substituted derivatives represent a greater synthetic challenge due to the lower acidity of the C-4 proton. This guide presents a "Ring-Construction + Homologation" strategy, which is superior to direct functionalization for scale-up purposes. The protocol utilizes the classic reaction of

Retrosynthetic Analysis & Workflow

The most reliable disconnection for the 4-acetic acid side chain is via the corresponding acetonitrile, which is derived from the alcohol/halide. The isothiazole core is constructed using the Lee-Olofson method , transforming a

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic workflow from ethyl 3-aminocrotonate to the target acetic acid.

Detailed Experimental Protocols

Step 1: Construction of the Isothiazole Ring

Objective: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate. Mechanism: The reaction proceeds via the sulfinylation of the enamine carbon, followed by cyclization onto the nitrogen and elimination of HCl/SO2.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 3-aminocrotonate | 1.0 | Precursor |

| Thionyl Chloride (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an acid gas scrubber (NaOH trap) to capture evolved HCl and SO2.

-

Addition: Dissolve Ethyl 3-aminocrotonate (100 mmol) in dry toluene (200 mL). Cool to 0°C.[1][2]

-

Cyclization: Add Thionyl Chloride (250 mmol) dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reflux: Once addition is complete, allow to warm to room temperature (RT), then heat to reflux (110°C) for 3–5 hours. The solution will darken.

-

Workup: Cool to RT. Remove excess

and toluene under reduced pressure. -

Purification: Dissolve the residue in DCM, wash with sat.

(carefully, gas evolution) and brine. Dry over

Checkpoint: Target product is a pale yellow oil.

-

Reference Standard:

H NMR (

Step 2: Reduction to the Alcohol

Objective: Synthesis of (3-Methylisothiazol-4-yl)methanol.

Protocol:

-

Setup: Flame-dried flask under Argon atmosphere.

-

Reaction: Suspend

(1.2 equiv) in dry THF at 0°C. -

Addition: Add solution of Ethyl 3-methylisothiazole-4-carboxylate (from Step 1) in THF dropwise.

-

Completion: Stir at 0°C for 1h, then warm to RT for 1h. Monitor by TLC (ester spot disappearance).[3]

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts through Celite.

-

Isolation: Concentrate filtrate to yield the crude alcohol.

Step 3 & 4: Homologation Sequence (Chloride Nitrile)

Objective: Extension of the carbon chain by one unit.

Protocol (Chlorination):

-

Dissolve alcohol in DCM. Add

(1.5 equiv) at 0°C. -

Reflux for 2 hours. Evaporate solvent/reagent to yield 4-(chloromethyl)-3-methylisothiazole (often used directly without purification to avoid instability).

Protocol (Cyanation):

-

Safety Warning: Cyanide is lethal. Use a dedicated hood and bleach traps.

-

Dissolve crude chloride in DMSO.

-

Add NaCN (1.2 equiv). Stir at RT (exothermic) or mild heat (40°C) for 4 hours.

-

Workup: Pour into water (in a hood). Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMSO.

-

Product: (3-Methylisothiazol-4-yl)acetonitrile.

Step 5: Hydrolysis to the Target Acid

Objective: Final conversion of nitrile to acetic acid.

Protocol:

-

Dissolve the nitrile in 6M HCl (aqueous).

-

Reflux for 6–12 hours.

-

Isolation: Cool to RT. The acid may precipitate. If not, extract with EtOAc.

-

Purification: Recrystallize from water or Ethanol/Hexane.

Final Product Characterization:

-

Appearance: White to off-white solid.

-

H NMR (DMSO-

Alternative Route: Arndt-Eistert Homologation

Use this route if the nitrile displacement fails due to steric hindrance or if working on a small, high-value scale.

-

Hydrolysis: Hydrolyze the Step 1 ester to 3-methylisothiazole-4-carboxylic acid .

-

Activation: Convert to acid chloride (

). -

Diazotization: React with diazomethane (or

for safety) -

Wolff Rearrangement: Treat with

in water/dioxane.-

Result: Direct formation of (3-methyl-isothiazol-4-yl)-acetic acid.

-

References

-

Isothiazole Ring Synthesis (Lee-Olofson)

-

Crow, W. D., & Gosney, I. (1969). Isothiazole chemistry. Australian Journal of Chemistry, 22(4), 765-774.

- Note: This paper establishes the foundational reaction of -aminocroton

-

-

General Homologation Strategies (Arndt-Eistert)

-

Ye, T., & McKervey, M. A. (1994).[4] Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.

-

- Isothiazole Functionalization: Vicini, P., et al. (2000). Synthesis and biological activity of benzo[d]isothiazole derivatives. European Journal of Medicinal Chemistry, 35(2), 203-216. (Provides context on isothiazole stability).

-

Safety in Nitrile Synthesis

-

"Cyanide Handling Protocols." Prudent Practices in the Laboratory, National Academies Press.

-

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for (3-Methyl-isothiazol-4-yl)-acetic acid

Executive Summary & Molecule Profile

(3-Methyl-isothiazol-4-yl)-acetic acid (MIAA) represents a class of polar, acidic heterocyclic compounds often encountered as intermediates in agrochemical synthesis (e.g., specific auxin analogs or fungicide metabolites) or as impurities in isothiazolinone production.

Developing robust HPLC methods for MIAA presents three distinct chromatographic challenges:

-

High Polarity: The acetic acid moiety combined with the polar isothiazole ring results in low logP values, leading to poor retention on standard C18 phases (elution near the void volume).

-

Acidity (pKa ~3.5 - 4.0): The carboxylic acid group requires strict pH control to prevent peak tailing and retention time shifting caused by mixed ionization states.

-

UV Detection: While the isothiazole ring provides UV absorption, it is often hypsochromic; selecting the correct wavelength is critical for maximizing signal-to-noise (S/N) ratios.

This guide provides two distinct protocols: a Primary Reversed-Phase (RP-HPLC) Method utilizing pH suppression for general purity analysis, and a Secondary HILIC Method for instances where retention on C18 is insufficient.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Impact on Chromatography |

| Structure | Isothiazole ring + Acetic acid tail | Mixed mode interactions (Hydrophobic + Ionic). |

| pKa (COOH) | ~3.5 – 3.8 (Acidic) | Critical: Mobile phase pH must be ≤ 2.5 to keep analyte protonated (neutral). |

| LogP | < 1.0 (Low hydrophobicity) | Risk of early elution; requires high aqueous stability columns. |

| UV Max | ~270–275 nm (Ring), ~210 nm (COOH) | Dual-wavelength monitoring recommended. |

Primary Protocol: Ion-Suppression RP-HPLC

Objective: Routine quantification and purity analysis. Mechanism: By lowering the mobile phase pH below the pKa of the carboxylic acid, the molecule remains in its neutral (protonated) state, increasing hydrophobicity and retention on the C18 stationary phase.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Hydro-RP) | Prevents "phase collapse" (dewetting) in high-aqueous mobile phases; enhances interaction with polar heterocycles. |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard analytical dimensions for robust separation. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Suppresses ionization of the -COOH group, ensuring the molecule behaves as a neutral species. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, providing sharper peaks for polar acids. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Controls viscosity and improves reproducibility. |

| Detection | UV @ 274 nm (Primary), 210 nm (Secondary) | 274 nm is specific to the isothiazole ring (reducing matrix interference); 210 nm detects the carboxyl group but is prone to solvent noise. |

| Injection Vol. | 10 µL | Adjust based on sample concentration. |

Gradient Program

Note: Isocratic elution is often sufficient for this molecule, but a gradient cleans the column of lipophilic impurities.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold (Retention focus) |

| 5.0 | 95 | 5 | Isocratic Elution of MIAA |

| 15.0 | 40 | 60 | Ramp to wash lipophilics |

| 20.0 | 40 | 60 | Wash Hold |

| 20.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Buffer Preparation (Critical Step)

-

Dissolve 2.72 g of Monobasic Potassium Phosphate (

) in 900 mL of Milli-Q water. -

Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (

). Do not use HCl or H2SO4 as they can corrode stainless steel LC parts. -

Dilute to 1000 mL with water.

-

Filter through a 0.22 µm nylon membrane filter.

Secondary Protocol: HILIC (Hydrophilic Interaction LC)

Objective: Analysis of MIAA in complex matrices where it co-elutes with the solvent front in RP-HPLC. Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.

Chromatographic Conditions

| Parameter | Specification |

| Column | Bare Silica or Zwitterionic (ZIC-HILIC) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic: 90% B / 10% A |

| Detection | UV @ 274 nm |

Note: In HILIC, water is the "strong" solvent. Increasing water content speeds up elution. High organic (ACN) is required for retention.

Method Optimization Logic (Decision Tree)

The following diagram illustrates the logical workflow for optimizing the separation of acidic heterocycles like MIAA.

Figure 1: Decision tree for optimizing HPLC methods for polar acidic heterocycles.

Sample Preparation Protocol

Critical Warning: Do not dissolve the pure standard of MIAA in 100% Acetonitrile or Methanol if injecting onto a high-aqueous RP-HPLC method. This causes "solvent mismatch," leading to peak splitting or broadening.

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of MIAA reference standard. Dissolve in 10 mL of 50:50 Methanol:Water .

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Buffer) .

-

Why: Matching the sample solvent to the mobile phase ensures the analyte focuses at the head of the column.

-

Sample Extraction (e.g., from fermentation broth or reaction mix)

-

Centrifuge sample at 10,000 rpm for 5 minutes to remove particulates.

-

Adjust supernatant pH to ~3.0 (using dilute

). -

Filter through 0.22 µm PVDF filter.

-

Inject directly.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions between the basic isothiazole nitrogen and residual silanols on the silica. | 1. Ensure pH is low (2.5). 2. Increase buffer concentration to 50 mM. 3. Use an "End-capped" column.[1] |

| Split Peak | Solvent mismatch. | Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). |

| Retention Shift | pH drift in the mobile phase. | Check the pH of the aqueous buffer daily. Evaporation of organic modifier can also shift retention. |

| Baseline Noise @ 210 nm | Impure reagents or low-quality acid. | Use HPLC-grade Phosphoric acid. Switch detection to 274 nm if sensitivity allows. |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Fundamental text on RP-HPLC mechanisms for acids).

-

US Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Isothiazole derivatives properties. Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methylisothiazolinone (Analogous UV data). Link

-

Shimadzu Corporation. (2018). Analysis of Organic Acids by HPLC (Application Note). (General protocols for carboxylic acid separation). Link

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed chapter on Polar-Embedded phases).

Sources

Application Notes and Protocols for the Esterification of (3-Methyl-isothiazol-4-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the esterification of (3-Methyl-isothiazol-4-yl)-acetic acid, a key transformation for modifying this heterocyclic scaffold. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science, and the ability to functionalize the carboxylic acid group through esterification opens avenues for the synthesis of novel compounds with tailored properties.[1] This document outlines the widely applicable Fischer-Speier esterification method, detailing the underlying chemical principles, a step-by-step experimental protocol, and purification strategies.

Theoretical Framework: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic and cost-effective method for ester synthesis, particularly on a larger scale.[3]

Reaction Mechanism and Equilibrium

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to yield an ester and water.

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

-

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[3]

A crucial aspect of the Fischer esterification is its reversible nature.[2] The presence of water can drive the reaction backward through hydrolysis of the ester. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

-

Using an Excess of a Reactant: Employing a large excess of the alcohol is a common strategy to drive the reaction forward, in accordance with Le Châtelier's principle.[2]

-

Removal of Water: As the reaction proceeds, the water produced can be removed from the reaction mixture. This can be achieved by using a dehydrating agent or through techniques like azeotropic distillation with a Dean-Stark apparatus.[3]

The Role of the Acid Catalyst and Dehydrating Agent

Concentrated sulfuric acid (H₂SO₄) is a frequently used reagent in Fischer esterification due to its dual functionality. It acts as both a catalyst and a dehydrating agent.

-

Catalyst: Sulfuric acid increases the reaction rate by protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

-

Dehydrating Agent: Concentrated sulfuric acid has a strong affinity for water. By sequestering the water produced during the reaction, it shifts the equilibrium towards the formation of the ester, thus increasing the yield.

Other acidic catalysts, such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl), can also be employed.[3]

Experimental Protocol: Ethyl (3-Methyl-isothiazol-4-yl)-acetate Synthesis

This protocol details the synthesis of ethyl (3-Methyl-isothiazol-4-yl)-acetate as a representative example. The same principles can be applied for the synthesis of other esters by substituting the corresponding alcohol.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| (3-Methyl-isothiazol-4-yl)-acetic acid | C₆H₇NO₂S | 157.19 | Starting material. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | Reactant and solvent; should be anhydrous to favor ester formation. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst and dehydrating agent; corrosive. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Used for neutralization of acidic components. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent.[3] |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | - | Drying agent for the organic phase. |

| Round-bottom flask | - | - | Reaction vessel. |

| Reflux condenser | - | - | To prevent loss of volatile reactants and solvent. |

| Heating mantle | - | - | For controlled heating of the reaction. |

| Separatory funnel | - | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | For solvent removal under reduced pressure. |

Step-by-Step Procedure

Reaction Setup:

-

To a clean, dry 100 mL round-bottom flask, add (3-Methyl-isothiazol-4-yl)-acetic acid (e.g., 5.0 g, 1.0 eq).

-

Add a magnetic stir bar to the flask.

-

In the fume hood, add anhydrous ethanol (e.g., 50 mL, large excess), which will also serve as the solvent.

-

Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.

Reaction and Monitoring:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-water (approximately 100 mL).

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted sulfuric acid and (3-Methyl-isothiazol-4-yl)-acetic acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

-

Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-Methyl-isothiazol-4-yl)-acetate.

Purification:

-

The crude ester can be purified by vacuum distillation or column chromatography on silica gel, depending on its physical properties (boiling point and polarity).

Visualizing the Process

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for ester synthesis.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

-

RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

-

Vaia. Role of H2SO4 in Esterification. Retrieved from [Link]

-

Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?. Retrieved from [Link]

-

RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved from [Link]

- Google Patents. US3285930A - Isothiazoles.

-

MDPI. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

-

Canadian Journal of Chemistry. The preparation of some fused isothiazole derivatives. Retrieved from [Link]

-